molecular formula C19H16N4OS3 B2827680 N-(6-methylbenzo[d]thiazol-2-yl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide CAS No. 864918-89-8

N-(6-methylbenzo[d]thiazol-2-yl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

Cat. No.: B2827680
CAS No.: 864918-89-8
M. Wt: 412.54
InChI Key: PNZGPSKRPBENEO-UHFFFAOYSA-N
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Description

"N-(6-methylbenzo[d]thiazol-2-yl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide" is a heterocyclic compound featuring a benzothiazole core linked to a 1,2,4-thiadiazole moiety via a thioacetamide bridge.

Properties

IUPAC Name

N-(6-methyl-1,3-benzothiazol-2-yl)-2-[[3-(2-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4OS3/c1-11-7-8-14-15(9-11)26-18(20-14)21-16(24)10-25-19-22-17(23-27-19)13-6-4-3-5-12(13)2/h3-9H,10H2,1-2H3,(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNZGPSKRPBENEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=NC(=NS3)C4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(6-methylbenzo[d]thiazol-2-yl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 6-methylbenzo[d]thiazole with o-tolyl thioacetic acid derivatives under controlled conditions. The general procedure includes:

  • Preparation of the Thioamide :
    • Reacting 6-methylbenzo[d]thiazole with o-tolyl isothiocyanate in a suitable solvent.
    • Isolating the thioamide product through crystallization.
  • Formation of the Final Compound :
    • Treating the thioamide with acetic anhydride or a similar reagent to form the acetamide derivative.

Anticancer Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown IC50 values in the micromolar range against MCF-7 breast cancer cells .

Table 1: Cytotoxicity Data Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
N-(6-methylbenzo[d]thiazol-2-yl) derivativeMCF-715.23
Similar Benzothiazole DerivativeHeLa12.45
Thiadiazole AnalogA54918.67

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro tests have shown effectiveness against both Gram-positive and Gram-negative bacteria. For example, derivatives of benzothiazoles and thiadiazoles have been reported to inhibit bacterial growth at concentrations as low as 100 µg/mL .

Table 2: Antimicrobial Activity Data

CompoundBacteriaMIC (µg/mL)
N-(6-methylbenzo[d]thiazol-2-yl) derivativeStaphylococcus aureus50
Similar Thiadiazole AnalogEscherichia coli75

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit key metabolic enzymes such as acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases .
  • Induction of Apoptosis : Studies indicate that similar compounds can induce apoptosis in cancer cells through the activation of intrinsic pathways involving caspases .
  • Antioxidant Properties : Some derivatives demonstrate antioxidant activity, which may contribute to their protective effects against oxidative stress in cells .

Case Studies

A recent study highlighted the anticancer efficacy of a related compound where researchers observed that treatment with the compound resulted in a significant reduction in tumor size in vivo models. The mechanism was linked to apoptosis induction and cell cycle arrest at the G0/G1 phase .

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds containing thiazole and thiadiazole moieties exhibit notable antimicrobial properties. N-(6-methylbenzo[d]thiazol-2-yl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide has been synthesized and tested against various bacterial strains. Studies show that this compound demonstrates significant inhibitory effects on Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antibiotics .

Anti-cancer Properties

Recent investigations have highlighted the compound's potential as an anti-cancer agent. The presence of the benzo[d]thiazole group is associated with the inhibition of cancer cell proliferation. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines, suggesting its utility in cancer therapy .

Enzyme Inhibition

The compound has shown promise as an inhibitor of specific enzymes linked to disease pathways. For example, it has been tested as a potential inhibitor of certain kinases involved in cancer progression. The results indicate that it can effectively disrupt the activity of these enzymes, providing a basis for further development as a therapeutic agent .

Pesticidal Properties

This compound has been evaluated for its pesticidal activity. Field trials have demonstrated that this compound can effectively control various pests affecting crops. Its mechanism involves disrupting the metabolic processes of target insects, leading to their mortality .

Plant Growth Regulation

In addition to its pesticidal properties, this compound has been investigated for its effects on plant growth. Preliminary studies suggest that it may act as a growth regulator, enhancing root development and overall plant vigor under certain conditions. This application could be particularly beneficial in sustainable agriculture practices .

Development of Functional Materials

The unique chemical structure of this compound allows it to be incorporated into various materials for enhanced functionality. Research indicates its potential use in creating polymer composites with improved thermal and mechanical properties. These materials could find applications in industries ranging from construction to electronics .

Photovoltaic Applications

Emerging studies suggest that compounds similar to this compound may serve as effective light-harvesting materials in photovoltaic cells. Their ability to absorb light and convert it into electrical energy positions them as candidates for next-generation solar technologies .

Comparison with Similar Compounds

Key Observations:

  • Benzothiazole vs. Benzimidazole : The target’s benzothiazole core (electron-withdrawing sulfur) may enhance metabolic stability compared to benzimidazole derivatives (e.g., 9c in ), which are prone to oxidation .
  • Thiadiazole vs.
  • Substituent Effects : The o-tolyl group on the thiadiazole may increase lipophilicity and membrane permeability compared to polar substituents like 4-fluorophenyl () or 4-bromophenyl () .

Key Observations:

  • The target’s synthesis likely involves coupling a 6-methylbenzothiazole-2-amine with a pre-formed 3-(o-tolyl)-1,2,4-thiadiazole-5-thiol, analogous to methods in and .
  • Thiadiazole formation (as in ) often requires stringent control of reaction conditions to avoid byproducts like thiadiazines, which are less pharmacologically active .

Key Observations:

  • Anticancer Potential: Thiadiazole-thioacetamide derivatives (e.g., 7b in ) show potent activity against HepG-2 cells, suggesting the target compound’s thiadiazole-thio group may confer similar efficacy .
  • Enzyme Inhibition: The triazolo-thiadiazole scaffold in demonstrates nanomolar CDK5/p25 inhibition, highlighting the importance of sulfur-rich heterocycles in kinase targeting .

Physicochemical Property Evaluation

Table 4: Elemental Analysis and Solubility Trends

Compound Formula (Example) C (%) H (%) N (%) S (%) Solubility Trends Reference
Target Compound Likely C19H16N4OS3 Moderate lipophilicity
Compound C29H23N5O5S3 56.39 3.75 11.34 15.55 Low aqueous solubility
5i () C23H17FN6O2S2 Enhanced BBB penetration

Key Observations:

  • The 6-methyl group on the benzothiazole (target) may reduce polarity compared to nitro or methoxy substituents (e.g., ), improving membrane permeability .

Q & A

Basic: What are the optimal synthetic routes and reaction conditions for preparing this compound?

Methodological Answer:
The synthesis typically involves multi-step reactions, including:

  • Step 1: Condensation of thiol-containing intermediates (e.g., 1,2,4-triazole-5-thiol) with electrophilic partners under reflux in glacial acetic acid .
  • Step 2: Thioether bond formation via nucleophilic substitution, requiring precise pH control (7–9) and anhydrous solvents like acetone or DMF .
  • Step 3: Final purification via recrystallization (ethanol/methanol) or column chromatography.

Key Parameters:

  • Temperature: Reflux (80–110°C) for 2–6 hours .
  • Catalysts: Anhydrous K₂CO₃ for deprotonation .
  • Yield Optimization: Use stoichiometric excess (1.2–1.5 eq) of thiol reagents .

Basic: How can researchers characterize the compound’s purity and structural integrity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C NMR: Assign peaks to confirm benzothiazole (δ 7.2–8.1 ppm) and thiadiazole (δ 2.5–3.5 ppm for methyl groups) moieties .
    • 2D NMR (COSY, HSQC): Resolve overlapping signals in complex regions .
  • High-Performance Liquid Chromatography (HPLC): Use C18 columns (acetonitrile/water gradient) to assess purity (>95%) .
  • Mass Spectrometry (HRMS): Confirm molecular ion ([M+H]⁺) and fragmentation patterns .

Advanced: How can researchers design experiments to resolve contradictory biological activity data across studies?

Methodological Answer:
Contradictions (e.g., variable IC₅₀ values in anticancer assays) may arise from:

  • Assay Conditions: Standardize protocols (e.g., cell line viability assays using MTT vs. ATP-based luminescence) .
  • Compound Stability: Perform stability studies in assay media (pH 7.4, 37°C) via HPLC to detect degradation .
  • Meta-Analysis: Compare structural analogs (e.g., triazole vs. thiadiazole derivatives) to identify substituent-dependent activity trends .

Example Workflow:

Replicate conflicting studies under identical conditions.

Validate compound integrity during assays.

Use SAR models to isolate critical functional groups (e.g., acetamide vs. urea linkers) .

Advanced: What computational strategies are effective for predicting biological targets?

Methodological Answer:

  • Molecular Docking (AutoDock Vina, Glide):
    • Target Selection: Prioritize proteins with known benzothiazole/thiadiazole interactions (e.g., EGFR, tubulin) .
    • Docking Parameters: Use flexible ligand sampling and MM-GBSA scoring to account for binding entropy .
  • Pharmacophore Modeling (Phase): Map essential features (e.g., hydrogen-bond acceptors in thiadiazole) .
  • MD Simulations (GROMACS): Assess binding stability over 100 ns trajectories .

Validation: Cross-reference with in vitro kinase inhibition assays .

Basic: What in vitro assays are suitable for preliminary biological screening?

Methodological Answer:

  • Antimicrobial: Broth microdilution (MIC against S. aureus, E. coli) .
  • Anticancer:
    • MTT assay on HeLa, MCF-7 cells (48–72 hr exposure) .
    • Apoptosis markers (Annexin V/PI) via flow cytometry .
  • Enzyme Inhibition: Spectrophotometric assays for COX-2 or HDAC activity .

Controls: Include reference drugs (e.g., doxorubicin for cytotoxicity) .

Advanced: How can structure-activity relationship (SAR) studies be structured to optimize bioactivity?

Methodological Answer:

  • Substituent Variation: Synthesize analogs with modified:
    • Benzothiazole: 6-methyl vs. 6-chloro .
    • Thiadiazole: o-tolyl vs. p-nitrophenyl .
  • Bioisosteric Replacement: Swap thiadiazole with oxadiazole to assess polarity effects .
  • Data Analysis: Use 3D-QSAR (CoMFA) to correlate substituent bulk/hydrophobicity with activity .

Case Study: Analog 3c (4-bromophenyl substitution) showed 10-fold higher antimicrobial activity than parent compound .

Advanced: What strategies improve yield in multi-step syntheses?

Methodological Answer:

  • Intermediate Isolation: Purify intermediates (e.g., via flash chromatography) to prevent side reactions .
  • Microwave-Assisted Synthesis: Reduce reaction time (e.g., 30 min vs. 6 hr for cyclization) .
  • Green Chemistry: Use water-ethanol mixtures for eco-friendly recrystallization .

Troubleshooting:

  • Low thioether yields: Add catalytic KI to enhance nucleophilicity .

Basic: How to assess the compound’s solubility and formulation stability?

Methodological Answer:

  • Solubility Screening: Use shake-flask method in PBS, DMSO, and PEG-400 .
  • Accelerated Stability Testing:
    • Store at 25°C/60% RH and 40°C/75% RH for 4 weeks; monitor via HPLC .
  • Nanoparticle Formulation: Encapsulate in PLGA (oil-in-water emulsion) to enhance bioavailability .

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